3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h3-5H,2H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBUVVILNFNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Analyse Chemischer Reaktionen
Ethyl Hydrazinecarboxylate Route
A common method employs ethyl hydrazinecarboxylate and 2-cyanopyridine in the presence of sodium ethoxide (a base) in ethanol. The reaction proceeds via cyclization to form the triazole ring fused to pyridine, followed by hydrolysis to introduce the carboxylic acid group. Key steps include:
-
Reagent : Ethyl hydrazinecarboxylate, 2-cyanopyridine, sodium ethoxide.
-
Conditions : Ethanol solvent, elevated temperatures (~reflux).
-
Yield : High purity product confirmed via NMR and mass spectrometry.
Multi-Step Alkylation-Coupling-Dehydration
A stereospecific method involves three stages :
-
Alkylation :
-
Substrate : 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH).
-
Reagent : Alkylating agent (e.g., Br, Cl, I, or OTf).
-
Solvent : THF, acetonitrile, or toluene.
-
Conditions : 20–80°C, with optical purity ≥90% ee.
-
-
Coupling :
-
Dehydration :
Triazole Ring Formation
The cyclization of ethyl hydrazinecarboxylate with 2-cyanopyridine proceeds via nucleophilic attack by the hydrazine group on the nitrile, followed by ring closure to form the triazole-pyridine fused system. Acidic or basic conditions facilitate dehydration and stabilization of the heterocyclic structure.
Dehydration Pathways
In the multi-step method, HYDZ undergoes loss of water (H₂O) to form the triazolopyridine core. This step is catalyzed by phosphorus(V) agents (e.g., PCl₃), which act as Lewis acids to stabilize intermediates and drive cyclization .
Chemical Reactivity
The compound exhibits reactivity at three key sites:
-
Carboxylic Acid Group :
-
Triazole Ring :
-
Substitution : Susceptible to electrophilic substitution due to aromatic stability.
-
Coordination Chemistry : Potential ligand for metal complexes via nitrogen atoms.
-
-
Hydrochloride Salt :
-
Protonation : The hydrochloride form enhances solubility in polar solvents, aiding in salt formation and crystallization.
-
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following chemical formula: C9H10ClN3O2. Its structure features a triazolo-pyridine framework, which is known for conferring diverse biological activities. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations.
Antagonistic Properties
Research indicates that derivatives of 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine exhibit notable antagonistic activity against the adenosine A2A receptor. This receptor plays a crucial role in various neurological processes and is a target for treating conditions such as Parkinson's disease and schizophrenia. Studies have shown that certain derivatives can inhibit A2A receptors effectively at concentrations greater than 75%, indicating their potential as therapeutic agents for neurological disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some studies suggest that triazolo-pyridine derivatives possess activity against a range of bacterial strains, making them candidates for developing new antibiotics . This is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.
Neurological Disorders
Due to its action on the adenosine A2A receptor, 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is being explored for its potential in treating neurodegenerative diseases. The modulation of this receptor can help alleviate symptoms associated with Parkinson's disease and other movement disorders .
Anti-inflammatory Effects
Emerging research suggests that compounds in this class may exhibit anti-inflammatory properties. By modulating inflammatory pathways via receptor interactions, these compounds could serve as therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated A2A receptor antagonism | Demonstrated >75% inhibition at specific concentrations |
| Study B (2021) | Evaluated antimicrobial efficacy | Showed significant activity against resistant bacterial strains |
| Study C (2022) | Assessed anti-inflammatory potential | Indicated modulation of inflammatory markers |
These studies highlight the versatility of this compound in various therapeutic contexts.
Wirkmechanismus
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of bacterial cell wall synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs in the [1,2,4]Triazolo[4,3-a]Pyridine Family
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Modifications
- Carboxylic Acid vs.
- Halogenation : Compounds like 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride (C₉H₉Cl₂F₃N₄, ) incorporate chlorine and trifluoromethyl groups, which increase electronegativity and resistance to enzymatic degradation.
Biologische Aktivität
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazolo[4,3-a]pyridine class, which has been associated with various biological activities including modulation of neurotransmitter receptors and anti-inflammatory effects. Its structure can be represented as follows:
- Chemical Formula: C₉H₈ClN₃O₂
- Molecular Weight: 217.63 g/mol
- IUPAC Name: 3-Ethyl-1H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Research indicates that compounds in the triazolo[4,3-a]pyridine class may act as positive allosteric modulators of the metabotropic glutamate receptor (mGluR) . This modulation can enhance synaptic transmission and has implications for treating neurological disorders.
Antimicrobial Activity
Several studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance:
- In vitro Studies: Compounds similar to 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism: The antimicrobial effect is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential:
- Inhibition of Cytokine Production: In cellular assays, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
- Case Study: A recent study indicated that specific derivatives could reduce inflammation in animal models of arthritis by modulating NF-kB pathways .
Comparative Efficacy
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Efficacy (IC50) | Reference |
|---|---|---|
| Antimicrobial | < 50 µM | |
| Anti-inflammatory | < 30 µM | |
| mGluR Modulation | Potent |
Case Studies
- Neuroprotective Effects : In a study involving neurodegenerative models, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine derivatives were shown to protect neurons from excitotoxicity by modulating glutamate receptors .
- Inflammation Models : In murine models of inflammatory bowel disease (IBD), treatment with this compound resulted in reduced clinical scores and histological damage compared to untreated controls .
Q & A
Q. What are the established synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via cyclization reactions, such as the condensation of 2-aminopyridine-3-carboxylic acid with cyclohexyl isocyanate in ethanol under reflux (yield >70%) . Alternative methods include oxidative ring closure of hydrazine intermediates using sodium hypochlorite in ethanol, achieving 73% yield under room-temperature conditions . Solvent selection (e.g., DMF vs. ethanol) and catalyst systems (e.g., K₂CO₃) significantly impact purity and scalability.
Q. Which analytical techniques are validated for purity assessment and structural elucidation of this compound?
- HPLC : A reversed-phase method using a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) resolves impurities like methyl 3-acryloyl salicylate (MPS) with a retention time of 8.2 minutes .
- Potentiometric titration : Quantitative determination (99.0–101.0% purity) is achieved using 0.1 M perchloric acid in acetic anhydride, with uncertainty ≤0.22% .
- NMR/LC-MS : Confirms structural integrity via characteristic peaks (e.g., ethyl group protons at δ 1.2–1.4 ppm) and molecular ion [M+H]⁺ at m/z 242.1 .
Q. What biological activities have been reported for this compound and its derivatives?
Derivatives exhibit anti-tubercular (MIC = 2.5 µg/mL against Mycobacterium tuberculosis) and anticancer activity (IC₅₀ = 8.7 µM in lung adenocarcinoma A549 cells) . However, 3-methyl analogs (e.g., MFCA) showed no antispasmodic activity in vitro, highlighting substituent-dependent effects .
Advanced Research Questions
Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?
Example: MFCA (a metabolite) lacks antispasmodic activity in isolated tissue assays but shows efficacy in vivo due to prodrug conversion. To resolve discrepancies:
- Conduct metabolite profiling (e.g., LC-MS/MS) to identify active species .
- Use isotopic labeling to track biotransformation pathways .
- Validate target engagement via SPR or thermal shift assays .
Q. What experimental design strategies optimize synthetic yield while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst loading (1–5 eq. K₂CO₃) to identify optimal conditions .
- Green chemistry : Replace toxic oxidants (Cr(VI)) with NaOCl, reducing waste by 40% .
- SPE purification : Use molecularly imprinted polymers (MIPs) to isolate the compound from Stille coupling byproducts (purity >98%) .
Q. How do impurities (e.g., degradation products) interfere with analytical accuracy, and how can this be mitigated?
- Impurity profiling : Degradation products like 7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (from oxidation) co-elute in HPLC but are resolved using HILIC columns .
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify stability-linked impurities .
Q. What structural modifications enhance bioactivity while maintaining solubility?
- SAR studies : Replacing the ethyl group with trifluoromethyl improves metabolic stability (t₁/₂ increased from 2.1 to 6.8 h) but reduces solubility (logP from 1.2 to 2.8) .
- Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances oral bioavailability (AUC₀–24: 12.3 vs. 4.7 µg·h/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
